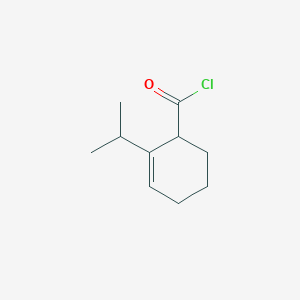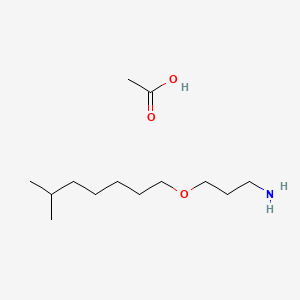
3-(Isooctyloxy)propylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isooctyloxy)propylammonium acetate is a chemical compound with the molecular formula C13H29NO3 and a molecular weight of 247.37 g/mol . It is an ionic liquid, which means it is a salt in the liquid state that typically has low volatility and high thermal stability. These properties make it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isooctyloxy)propylammonium acetate can be achieved through a two-step process. The first step involves the reaction of 3-chloropropylamine with isooctanol to form 3-(Isooctyloxy)propylamine. This reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions. The second step involves the neutralization of 3-(Isooctyloxy)propylamine with acetic acid to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isooctyloxy)propylammonium acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Various nucleophiles such as halides or amines; reactions can be conducted in polar solvents like water or dimethyl sulfoxide.
Major Products Formed
Oxidation: The major products can include carboxylic acids or aldehydes.
Reduction: The primary products are usually alcohols or amines.
Substitution: The products depend on the nucleophile used, resulting in different substituted ammonium salts.
Applications De Recherche Scientifique
3-(Isooctyloxy)propylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic liquid properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-(Isooctyloxy)propylammonium acetate involves its interaction with various molecular targets. As an ionic liquid, it can disrupt the hydrogen bonding network of water, enhancing the solubility of hydrophobic compounds. This property makes it effective in processes like biomass dissolution and organic synthesis . The acetate ion can also act as a nucleophile in chemical reactions, facilitating various transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Isononyloxy)propylammonium acetate
- 3-(Isooctyloxy)propylammonium chloride
- 3-(Isooctyloxy)propylammonium bromide
Uniqueness
Compared to similar compounds, 3-(Isooctyloxy)propylammonium acetate offers unique advantages such as:
- Enhanced Solubility : Its ionic nature improves the solubility of various compounds.
- Thermal Stability : It has a high thermal stability, making it suitable for high-temperature applications.
- Versatility : It can be used in a wide range of chemical reactions and industrial processes.
Propriétés
Numéro CAS |
68379-12-4 |
|---|---|
Formule moléculaire |
C13H29NO3 |
Poids moléculaire |
247.37 g/mol |
Nom IUPAC |
acetic acid;3-(6-methylheptoxy)propan-1-amine |
InChI |
InChI=1S/C11H25NO.C2H4O2/c1-11(2)7-4-3-5-9-13-10-6-8-12;1-2(3)4/h11H,3-10,12H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
GSIAFAPJNSNMOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOCCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




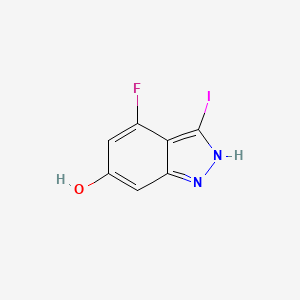
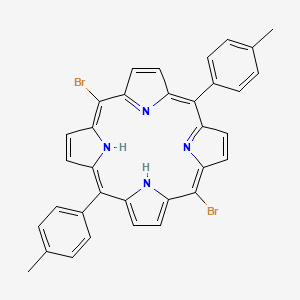
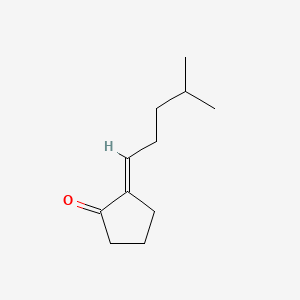

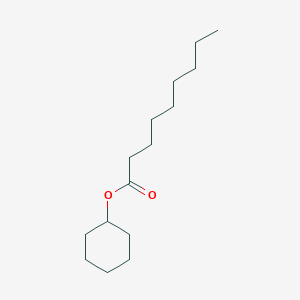
![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
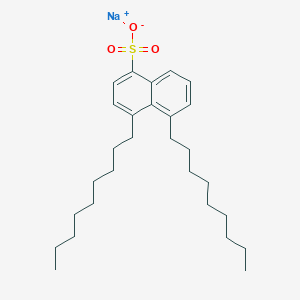
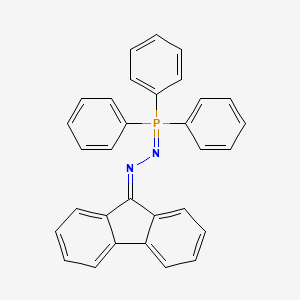
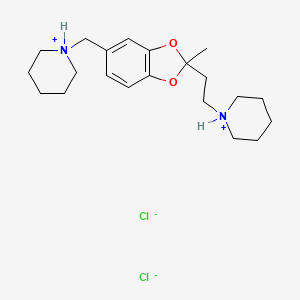
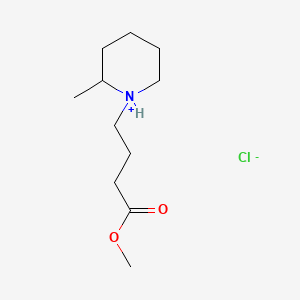
![5-Bromo-spiro[indan-2,2'-(1,3-oxathiane)]](/img/structure/B13784411.png)
